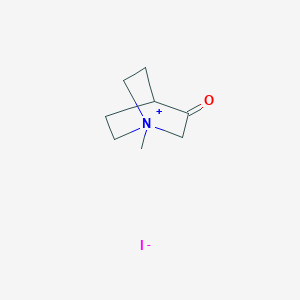

3-Oxo-1-methylquinuclidinium iodide

Vue d'ensemble

Description

3-Oxo-1-methylquinuclidinium iodide is a quaternary ammonium salt composed of a bicyclic quinuclidinium cation modified with a methyl group and a ketone moiety, paired with an iodide anion. The rigid bicyclic quinuclidine core may influence its thermal stability and ion mobility, distinguishing it from other iodide-based compounds.

Activité Biologique

3-Oxo-1-methylquinuclidinium iodide is a quinuclidine derivative that has garnered interest due to its potential biological activities. Quinuclidine compounds are known for their diverse pharmacological effects, including neuroactivity and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has the molecular formula and is characterized by a quinuclidine ring structure. The compound features a ketone functional group, which is significant for its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄INO |

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cholinergic Receptors : Compounds with quinuclidine structures often act as ligands for cholinergic receptors, potentially influencing neurotransmission and muscle contraction.

- Anticancer Activity : Preliminary studies suggest that derivatives of quinuclidine can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction and inhibition of cell cycle progression in cancer cells.

Anticancer Effects

Recent studies have explored the anticancer potential of quinuclidine derivatives, including this compound. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through intrinsic pathways involving caspases and BAX/Bcl-2 modulation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Neuroactivity

Quinuclidine derivatives are also implicated in neuropharmacological activities. Research indicates that these compounds can modulate neurotransmitter systems, particularly acetylcholine pathways. This modulation can result in enhanced cognitive functions or therapeutic effects in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Neuroprotective Effects : In a study involving animal models, administration of the compound resulted in improved memory retention and cognitive performance, likely due to its cholinergic activity .

- Antitumor Activity Assessment : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis and necrosis being investigated .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits good absorption characteristics when administered orally.

- Metabolism : It is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity.

- Excretion : Renal excretion is the primary route for elimination from the body.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 3-Oxo-1-methylquinuclidinium iodide typically involves the quaternization of quinuclidine derivatives with electrophilic reagents. The resulting iodide salt exhibits good solubility in polar solvents, which facilitates its use in various chemical reactions.

Table 1: Synthesis Routes for this compound

| Synthesis Method | Yield (%) | Key Reagents Used |

|---|---|---|

| Quaternization Reaction | 70-85 | Methyl iodide, quinuclidine derivative |

| Oxidative Coupling | 60-75 | Oxidants (e.g., iodine, DIB) |

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can facilitate various transformations, including:

- Nucleophilic Substitution : The iodide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound as a precursor for synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The mechanism of action often involves disruption of microtubule dynamics, similar to established chemotherapeutics.

Table 2: Cytotoxic Activity of Derivatives Derived from this compound

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Microtubule disruption |

| Compound B | A2780 | 20 | Apoptosis induction |

| Compound C | A2780/RCIS | 30 | Cell cycle arrest |

Beyond its synthetic utility, compounds derived from this compound have been investigated for their biological properties:

- Antioxidant Activity : Some derivatives exhibit potent antioxidant properties, making them candidates for further development as therapeutic agents against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various bacterial strains, suggesting potential applications in infectious disease treatment.

Analyse Des Réactions Chimiques

Enzymatic Inhibition of Acetylcholinesterase (AChE)

3-Oxo-1-methylquinuclidinium iodide acts as a reversible inhibitor of human erythrocyte acetylcholinesterase (AChE), binding to both catalytic and allosteric sites .

Key Findings:

- Catalytic Site Binding :

- Allosteric Site Binding :

| Parameter | Value (Catalytic Site) | Value (Allosteric Site) |

|---|---|---|

| Dissociation constant | 1.6 mM | 4.8 mM |

| Substrate Interference | Competitive inhibition | Modulates ATCh kinetics |

Nucleophilic Substitution Reactions

The iodide ion in this compound can undergo substitution reactions with nucleophiles, a characteristic of quaternary ammonium salts .

Reactivity Insights:

- General Reactivity :

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Hydroxide | 3-Oxo-1-methylquinuclidine | Basic aqueous media |

| Thiols | Sulfur-containing analogs | Neutral/pH-adjusted |

Protective Efficacy Against Nerve Agents

The compound demonstrates antidotal properties against soman (a nerve agent) in murine models, though its mechanism is distinct from classical oxime reactivators .

In Vivo Performance:

- Protective Index (PI) :

| Nerve Agent | PI Value | Mechanism Notes |

|---|---|---|

| Soman | 1.9 | Non-reactivation of inhibited AChE |

| VX | 2.0 | Weak affinity for AChE |

Comparative Analysis with Related Quinuclidine Derivatives

Structural modifications significantly alter reactivity and biological activity:

| Compound | Key Feature | AChE (mM) |

|---|---|---|

| 3-Hydroxyquinuclidine | Hydroxyl at 3-position | 0.05–0.5 |

| 1-Methylquinuclidine | Methylated nitrogen | 0.2–0.6 |

| 2-Oxoquinuclidine | Carbonyl at 2-position | Not reported |

Synthetic Utility

While direct synthesis details are sparingly reported, the compound serves as a precursor for conjugates with imidazolium oximes, linked via -(CH)- or -CH-O-CH$$_2- bridges . These hybrids aim to enhance antidotal efficacy by combining quinuclidine’s AChE affinity with oxime-mediated reactivation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-1-methylquinuclidinium iodide, and how can reproducibility issues be addressed?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylquinuclidin-3-one with methyl iodide in anhydrous solvents. To ensure reproducibility, control reaction conditions (temperature, solvent purity, stoichiometry) and monitor progress via NMR or IR spectroscopy. Use inert atmospheres to avoid side reactions. For purification, recrystallization in ethanol/water mixtures yields high-purity products. Document all parameters (e.g., solvent ratios, drying times) to mitigate batch variability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 or HSQC to distinguish quaternary carbons and methyl groups. The N-methyl signal typically appears at ~3.2 ppm in D2O.

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and quinuclidinium ring vibrations at 1450–1600 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Use positive-ion mode to detect the [M-I]+ ion. Cross-reference with computational simulations (e.g., Gaussian) for structural validation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0%, 50%, 90% RH), and light exposure. Analyze degradation products via HPLC-MS. Store in amber vials at 4°C under desiccation to minimize hydrolysis and photodecomposition. Tabulate degradation rates (Table 1):

| Condition | Degradation Rate (%/month) | Major Degradation Pathway |

|---|---|---|

| 4°C, 0% RH, dark | <1% | None |

| 25°C, 50% RH, light | 12% | Hydrolysis of quinuclidinium ring |

.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to measure reaction rates with nucleophiles (e.g., CN⁻, SCN⁻). Compare activation parameters (ΔH‡, ΔS‡) to distinguish between SN1 and SN2 mechanisms. Computational modeling (e.g., DFT) can map transition states and charge distribution on the quinuclidinium ring. For example, the carbonyl group at position 3 increases ring strain, favoring SN2 pathways .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

- Methodological Answer : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate electrostatic potential maps to identify electrophilic regions (e.g., iodine charge density). Compare HOMO-LUMO gaps with experimental UV spectra. Validate models by correlating calculated vs. observed NMR chemical shifts (RMSE < 0.5 ppm indicates reliability) .

Q. What experimental designs are suitable for probing the compound’s interaction with biological targets (e.g., acetylcholine receptors)?

- Methodological Answer : Use radioligand binding assays (³H-epibatidine for α4β2 nAChRs) to measure IC50 values. Pair with molecular docking (AutoDock Vina) to predict binding poses. Validate via mutagenesis studies targeting receptor residues (e.g., TrpB). Include negative controls (e.g., atropine) to rule out non-specific interactions .

Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH conditions?

- Methodological Answer : Perform pH-rate profiling (pH 2–12) with buffered solutions. Use Arrhenius plots to extrapolate shelf-life at physiological pH (7.4). Address discrepancies by standardizing buffers (e.g., phosphate vs. Tris) and excluding metal ion contaminants (e.g., Fe³+ accelerates degradation). Statistical tools like ANOVA can identify significant outliers .

Q. Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting stability data arise, test whether humidity (vs. temperature) is the primary variable .

- Experimental Design : Follow IUPAC guidelines for reproducibility: document equipment specifications (e.g., NMR spectrometer field strength), use internal standards (e.g., TMS for NMR), and validate methods via inter-laboratory comparisons .

Comparaison Avec Des Composés Similaires

Comparison with Similar Iodide Compounds

The provided evidence focuses on two Schiff base iodide compounds, [m-BrBz-1-APy]I₃ (Compound 1) and [o-FBz-1-APy]I₃ (Compound 2), which exhibit high iodide ion conductivity. Below is a detailed comparison based on structural, conductive, and mechanistic properties:

Structural Features

- Schiff Base Compounds (1 and 2):

- 3-Oxo-1-methylquinuclidinium Iodide: Likely lacks channel-forming structures due to the rigid, compact quinuclidinium cation.

Conductivity Performance

- Key Observations:

Conduction Mechanisms

- Schiff Base Compounds:

- This compound:

- Likely relies on ion hopping between lattice vacancies. The rigid quinuclidinium framework may increase activation energy, reducing conductivity.

Thermal and Stability Considerations

Propriétés

IUPAC Name |

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZAZASMEQJJMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(=O)C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985182 | |

| Record name | 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-51-4 | |

| Record name | 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-oxo-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.